5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of benzylidene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as sonochemistry, can also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzylidene derivatives, oxides, alcohols, and heterocyclic compounds .
Scientific Research Applications
5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: These compounds share a similar benzylidene structure and are known for their anti-melanogenic properties.
5-Benzylidenethiazolidine-2,4-dione: This compound is used in the treatment of diabetes and has a similar synthetic route.
Uniqueness
5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromoethoxy group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H15BrN2O4 |
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Molecular Weight |
367.19 g/mol |
IUPAC Name |
5-[[4-(2-bromoethoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H15BrN2O4/c1-17-13(19)12(14(20)18(2)15(17)21)9-10-3-5-11(6-4-10)22-8-7-16/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
UJIUTMKCLCTLGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCCBr)C(=O)N(C1=O)C |
Origin of Product |
United States |
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